REACTION_CXSMILES
|
COC1C=CC(C(O)=[CH:10][C:11]2[N:20]=[CH:19][CH:18]=[CH:17][C:12]=2[C:13]([NH:15][CH3:16])=[O:14])=CC=1.N>O1CCOCC1>[CH3:10][C:11]1[N:20]=[CH:19][CH:18]=[CH:17][C:12]=1[C:13]([NH:15][CH3:16])=[O:14]
|
Name
|
2-[2-(4-Methoxyphenyl)-2-hydroxyethenyl]-N-methylnicotinamide
|
Quantity
|
2.509 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C(=CC1=C(C(=O)NC)C=CC=N1)O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
170 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling as it
|
Type
|
FILTRATION
|
Details
|
the resulting insoluble matters were collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)NC)C=CC=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.694 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 127.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |